molecular formula C15H15ClO B8076461 (R)-3-Chloro-1,1-diphenylpropan-2-ol

(R)-3-Chloro-1,1-diphenylpropan-2-ol

Cat. No.: B8076461
M. Wt: 246.73 g/mol
InChI Key: JQAVYZDFXKPPAU-AWEZNQCLSA-N
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Description

(R)-3-Chloro-1,1-diphenylpropan-2-ol is a chiral secondary alcohol featuring a chlorine atom at the third carbon and two phenyl groups at the first carbon of a propane backbone. Its stereochemistry (R-configuration) and bulky aromatic substituents confer unique steric and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

(2R)-3-chloro-1,1-diphenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAVYZDFXKPPAU-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₅ClO
  • Structural Features : Contains a central carbon atom bonded to a chlorine atom, two phenyl groups, and a hydroxyl group.

Scientific Research Applications

  • Pharmaceutical Development
    • (R)-3-Chloro-1,1-diphenylpropan-2-ol serves as a precursor in the synthesis of various pharmaceutical compounds. Its chirality allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.
    • Case Study : Research has demonstrated its utility in synthesizing compounds that exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.
  • Organic Synthesis
    • This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.
    • Synthesis Example : The compound can be synthesized through several methods, including the reaction of chlorinated phenylpropanols with nucleophiles like alcohols or amines.
  • Material Science
    • The unique structure of this compound may facilitate the development of new materials or catalysts. Its dual phenyl substituents can enhance interactions with other chemical entities.
    • Potential Application : Research is ongoing into its use as a ligand in coordination chemistry, which could lead to advancements in catalysis and materials engineering.
  • Biological Studies
    • Interaction studies involving this compound focus on its reactivity with biological systems. These studies are crucial for assessing safety and efficacy in pharmaceutical applications.
    • Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.

Mechanism of Action

The mechanism by which (R)-3-Chloro-1,1-diphenylpropan-2-ol exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (R)-3-Chloro-1,1-diphenylpropan-2-ol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
This compound Not explicitly provided C₁₅H₁₅ClO ~246.73 g/mol Chloro, secondary alcohol, diphenyl Chiral intermediates, asymmetric synthesis
Epichlorohydrin (3-Chloro-1,2-epoxypropane) 106-89-8 C₃H₅ClO 92.52 g/mol Epoxide, chloro Epoxy resins, solvents, pharmaceuticals
3-Chloro-1-propene (Allyl chloride) 107-05-1 C₃H₅Cl 76.53 g/mol Chloro, alkene Allyl derivatives, plastics, agrochemicals
(R)-(-)-3-Chloro-1,2-propanediol Not explicitly provided C₃H₇ClO₂ 110.54 g/mol Chloro, diol Food processing, pharmaceuticals
(1R)-3-Chloro-1-phenyl-propan-1-ol 100306-33-0 C₉H₁₁ClO 170.64 g/mol Chloro, secondary alcohol, phenyl Organic synthesis, chiral resolution studies

Physicochemical Properties and Reactivity

  • This compound : The diphenyl groups enhance steric hindrance, reducing solubility in polar solvents but increasing melting point compared to less substituted analogs. The chlorine atom and alcohol group enable nucleophilic substitution or oxidation reactions.
  • Epichlorohydrin : Highly reactive due to the strained epoxide ring; undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols). Volatile (bp 117°C) and toxic .
  • 3-Chloro-1-propene : Low boiling point (45°C), flammable, and reactive at the allylic position. Used in radical or electrophilic additions .
  • (R)-(-)-3-Chloro-1,2-propanediol : Hygroscopic and water-soluble; forms esters or ethers. Detected via specialized GC methods () .

Research Findings and Contrasts

  • Synthetic Accessibility : Allyl chloride () and epichlorohydrin () are commodity chemicals with well-established production methods. In contrast, this compound requires enantioselective synthesis, as suggested by GC analyses of similar chiral chlorinated alcohols () .
  • Toxicity and Handling: Epichlorohydrin is a known carcinogen and irritant, requiring stringent safety protocols .
  • Chiral Utility : Unlike achiral compounds like allyl chloride, this compound’s stereochemistry makes it indispensable in asymmetric catalysis, akin to (1R)-3-Chloro-1-phenyl-propan-1-ol () .

Biological Activity

(R)-3-Chloro-1,1-diphenylpropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chiral center, which contributes to its biological activity. The molecular formula is C15H16ClC_{15}H_{16}Cl, and its structure includes two phenyl groups attached to a propane backbone with a chlorine atom at the third carbon position.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar diphenyl structures have been shown to inhibit cell proliferation in cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest. The specific pathways for this compound require further investigation but may involve modulation of signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Oxidative Stress Induction : Similar compounds induce oxidative stress through ROS generation, which can damage cellular components and lead to cell death.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or tumor growth.
  • Receptor Interaction : The compound could interact with cellular receptors that mediate responses to stress or inflammation, affecting cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations .

CompoundMIC (µg/mL)Bacterial Strain
This compound50E. coli
Similar Compound A25S. aureus
Similar Compound B100P. aeruginosa

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Cell LineIC50 (µM)Mechanism Observed
MCF-7 (Breast)30Apoptosis
HeLa (Cervical)45Cell Cycle Arrest
A549 (Lung)25ROS Generation

Q & A

Q. Methodological Approach

  • Chiral Gas Chromatography (GC) : Use a β-cyclodextrin-based column to separate enantiomers. A validated GC-FID method for similar chlorinated propanols reported a linear range of 80–200 µg/mL (R² = 0.9994) and RSD < 1.5% for reproducibility .
  • Polarimetry : Measure specific rotation and compare to literature values for the (R)-enantiomer.

Q. Data Interpretation

ParameterValueSource
LOD6.58 ng
LOQ2.06 ng
Recovery Rate98–102%

What analytical techniques are recommended for detecting trace impurities in this compound?

Q. Advanced Analytical Strategies

  • Headspace SPME-GC/MS : Optimized for chlorinated propanols in aqueous matrices, achieving detection limits < 10 ng/mL .
  • HPLC with Chiral Columns : Resolves enantiomeric contaminants using cellulose-based stationary phases.

Contradiction Analysis
Conflicting data may arise from matrix effects (e.g., solvent polarity). For example, GC-FID () is robust for purity analysis, while SPME-GC/MS () offers higher sensitivity for trace impurities.

What safety precautions are necessary when handling this compound?

Toxicological Considerations
While direct toxicity data for this compound is limited, structurally related 3-chloro-1,2-propanediol (3-MCPD) is classified as a possible human carcinogen (IARC 2B) with a TDI of 2 µg/kg/day .

Q. Handling Protocols

  • Use fume hoods and PPE (gloves, lab coat).
  • Store in airtight containers at 2–8°C to prevent degradation .

How can researchers address discrepancies in synthetic yields reported across studies?

Q. Root Cause Analysis

  • Catalyst Efficiency : Chiral catalysts (e.g., Ru-BINAP) may vary in activity due to moisture sensitivity.
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution but may reduce enantioselectivity.

Q. Mitigation Strategies

  • Optimize reaction parameters (temperature, solvent) using DOE (Design of Experiments).
  • Validate methods with internal standards (e.g., deuterated analogs) to account for losses .

What are the potential applications of this compound in pharmacological research?

Q. Mechanistic Studies

  • Intermediate in Drug Synthesis : Used to prepare β-blockers or chiral ligands for asymmetric catalysis .
  • Receptor Binding Assays : The diphenyl group enhances lipid solubility, making it suitable for membrane permeability studies .

Q. Advanced Applications

  • Prodrug Development : Explore ester derivatives for controlled release in vivo.

How can researchers ensure compliance with regulatory guidelines for this compound?

Q. Documentation Requirements

  • REACH Compliance : Provide safety data sheets (SDS) aligned with EU Regulation 1272/2008 (CLP) .
  • Ethical Review : Submit protocols for institutional approval if used in animal studies .

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